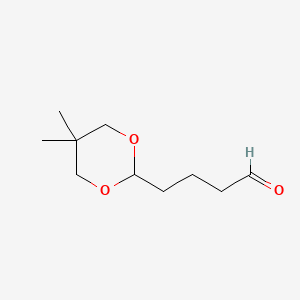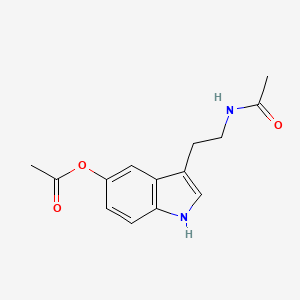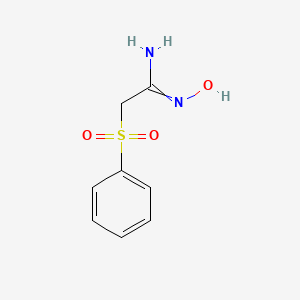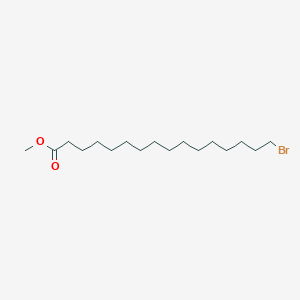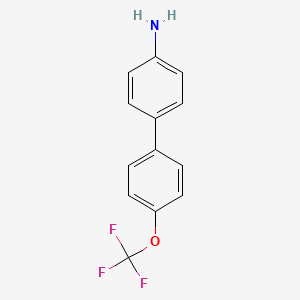
4'-Trifluormethoxy-biphenyl-4-ylamin
Übersicht
Beschreibung
“4’-Trifluoromethoxy-biphenyl-4-ylamine” is an organic compound with the molecular formula C13H10F3NO . It has an average mass of 253.220 Da and a monoisotopic mass of 253.071442 Da .
Molecular Structure Analysis
The molecular structure of “4’-Trifluoromethoxy-biphenyl-4-ylamine” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethoxy group and an amine group .Physical And Chemical Properties Analysis
“4’-Trifluoromethoxy-biphenyl-4-ylamine” has a molecular weight of 253.22 g/mol. More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Hemmer der humanen löslichen Epoxidhydrolase
4'-Trifluormethoxy-biphenyl-4-ylamin: wurde bei der Synthese von N,N'-disubstituierten Bis-Harnstoffen eingesetzt, die vielversprechend als Hemmer der humanen löslichen Epoxidhydrolase (sEH) erscheinen. Diese Hemmer sind aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Hypertonie, Tuberkulose, Nierenerkrankungen und anderen Krankheiten von Bedeutung .
Elektrochrome Geräte
Die Derivate der Verbindung wurden in Polymere integriert, um elektrochrome Geräte zu erzeugen. Diese Geräte können ihre Farbe unter Einwirkung eines elektrischen Stroms ändern, was sie für intelligente Fenster, Displays und Energiespeichergeräte nützlich macht. Die Trifluormethoxygruppe in diesen Polymeren senkt die HOMO- und LUMO-Energieniveaus, wodurch ihre elektrochromen Eigenschaften verbessert werden .
Organische Synthese
Als synthetischer Baustein ist This compound in der organischen Synthese wertvoll. Es liefert eine lipophile Gruppe, die in verschiedene Verbindungen eingeführt werden kann, was ihre pharmakokinetischen Eigenschaften beeinflusst und ihre metabolische Stabilität erhöht .
Studium biologischer Prozesse im Zusammenhang mit dem Altern
Verbindungen, die die Trifluormethoxy-Phenylgruppe enthalten, wie z. B. N-[4-(Trifluormethoxy)phenyl]carbonohydrazonoyl-dicyanid, wurden verwendet, um biologische Prozesse im Zusammenhang mit dem Altern zu untersuchen. Diese Forschung kann zur Entwicklung von Anti-Aging-Therapien und zum Verständnis der Mechanismen des Alterns beitragen .
Insektizide und Zoozide
Die Trifluormethoxy-Phenylgruppe findet sich auch in bestimmten Insektiziden und Zooziden, wie z. B. Metaflumizon. Diese Stoffe wirken durch Blockierung spannungsabhängiger Natriumkanäle in schädlichen Insekten und Nagetieren und bieten so eine Möglichkeit zur Schädlingsbekämpfung .
Antitumor-Aktivität
Derivate von This compound haben eine Antitumor-Aktivität gezeigt, indem sie die Tyrosinkinase hemmen. Diese Anwendung ist entscheidend für die Entwicklung neuer Krebstherapien und das Verständnis der Rolle der Tyrosinkinase beim Tumorwachstum .
Safety and Hazards
The safety data sheet for a related compound, 4-(Trifluoromethoxy)aniline, indicates that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle with care, use protective equipment, and ensure good ventilation .
Wirkmechanismus
Target of Action
The primary target of 4’-Trifluoromethoxy-biphenyl-4-ylamine, also known as 4-[4-(trifluoromethoxy)phenyl]aniline, is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by binding to its active site . This binding inhibits the enzyme’s activity, preventing the conversion of EETs into their corresponding diols . The inhibition of sEH leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context .
Biochemical Pathways
The inhibition of sEH affects the arachidonic acid metabolic pathway . In this pathway, arachidonic acid is converted into various eicosanoids, including EETs. By inhibiting sEH, the conversion of EETs into less active diols is prevented, leading to an accumulation of EETs . This can result in various downstream effects, such as vasodilation and anti-inflammatory effects .
Pharmacokinetics
The compound’s lipophilic nature suggests that it may have good absorption and distribution characteristics
Result of Action
The inhibition of sEH by 4-[4-(trifluoromethoxy)phenyl]aniline leads to an increase in the levels of EETs . EETs have been shown to have vasodilatory, anti-inflammatory, and nephroprotective effects . Therefore, the action of 4-[4-(trifluoromethoxy)phenyl]aniline can potentially result in improved blood flow, reduced inflammation, and enhanced kidney protection .
Action Environment
The action of 4-[4-(trifluoromethoxy)phenyl]aniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s absorption and distribution
Biochemische Analyse
Biochemical Properties
4’-Trifluoromethoxy-biphenyl-4-ylamine plays a crucial role in biochemical reactions, particularly as an inhibitor of human soluble epoxide hydrolase . This enzyme is involved in the metabolism of epoxides to diols, and its inhibition can have significant effects on various physiological processes. The compound interacts with the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . Additionally, 4’-Trifluoromethoxy-biphenyl-4-ylamine has been shown to interact with other proteins and enzymes, such as tyrosine kinases, where it acts as an inhibitor by binding to the ATP-binding site .
Cellular Effects
The effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine on various types of cells and cellular processes are profound. In mast cells, for instance, the compound has been shown to decrease the level of FcεRI-dependent degranulation and cytokine production . This indicates that 4’-Trifluoromethoxy-biphenyl-4-ylamine can modulate immune responses by affecting cell signaling pathways and gene expression. Furthermore, the compound influences cellular metabolism by uncoupling oxidative phosphorylation, leading to changes in mitochondrial membrane potential and energy production .
Molecular Mechanism
At the molecular level, 4’-Trifluoromethoxy-biphenyl-4-ylamine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as soluble epoxide hydrolase and tyrosine kinases, inhibiting their activity . This binding involves hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. Additionally, the compound can alter gene expression by affecting transcription factors and signaling pathways involved in cellular responses . These molecular interactions result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 4’-Trifluoromethoxy-biphenyl-4-ylamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and alterations in metabolic pathways have been observed . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
4’-Trifluoromethoxy-biphenyl-4-ylamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism results in the formation of various metabolites that can be excreted in urine and feces . The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of other metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4’-Trifluoromethoxy-biphenyl-4-ylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the active sites of enzymes or specific cellular compartments. The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 4’-Trifluoromethoxy-biphenyl-4-ylamine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the mitochondria, where it affects mitochondrial function and energy production . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAISNZDCSZJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375325 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-14-0 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)
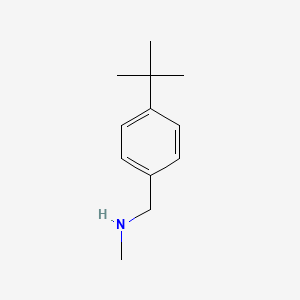
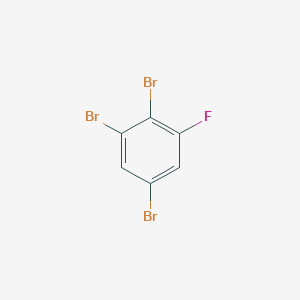

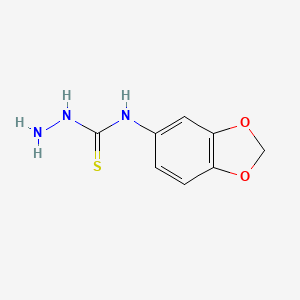
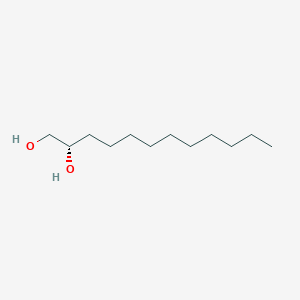
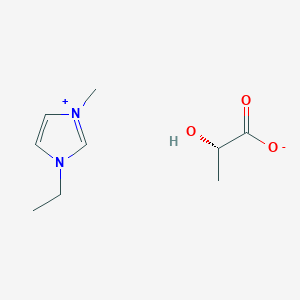
![2-[N-(2-hydroxyethyl)-3,5-dimethoxyanilino]ethanol](/img/structure/B1596996.png)
